N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide

Catalog No.
S11591769
CAS No.
M.F
C23H23NO
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide

Product Name

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide

IUPAC Name

N-(4-butan-2-ylphenyl)-4-phenylbenzamide

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C23H23NO/c1-3-17(2)18-13-15-22(16-14-18)24-23(25)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,24,25)

InChI Key

OHAXOXOAGAHGQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a biphenyl core structure with a butan-2-yl substituent on one phenyl ring and a carboxamide group attached to the other. The unique arrangement of these functional groups contributes to its potential applications in various fields, including pharmaceuticals and material sciences.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carbonyl groups.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, which may convert carbonyl functionalities back to alcohols.
  • Substitution: The compound is capable of undergoing nucleophilic substitution reactions, where nucleophiles can replace existing functional groups in the molecule.

These reactions enable the modification of the compound for various synthetic pathways and applications.

The biological activity of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. It may exert effects through:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and potentially altering metabolic pathways.
  • Receptor Modulation: By interacting with cell surface receptors, it may modulate signaling pathways that are crucial for various biological processes.

The specific biological effects depend on the context of its use and the target molecules involved.

The synthesis of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide typically involves several key steps:

  • Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
  • Introduction of the Carboxamide Group: An amidation reaction using an appropriate amine and a carboxylic acid derivative introduces the carboxamide functionality.
  • Formation of Butan-2-yl Substituent: This step involves attaching the butan-2-yl group, which may be done through alkylation or similar methods.

These synthetic routes allow for the efficient production of this compound while enabling modifications to enhance its properties.

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Its ability to modulate enzyme activity and receptor signaling makes it a candidate for drug development, particularly in treating diseases related to metabolic dysfunctions.
  • Material Sciences: The unique chemical structure may lend itself to applications in developing new materials with specific properties, such as conductivity or mechanical strength.

Interaction studies involving N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide focus on its binding affinity and specificity towards biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To assess binding thermodynamics and affinities.

Understanding these interactions helps in elucidating its mechanism of action and potential therapeutic uses.

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide can be compared with other compounds in terms of structure and function:

Compound NameStructural FeaturesUnique Properties
N-[4-(butan-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamideContains a pyrrolidine ringPotentially different biological activity due to ring structure
N-[4-(butan-2-yl)phenyl]-2-phenoxypropanamideFeatures a phenoxypropanamide groupDistinct interaction profiles due to additional phenoxy group

The uniqueness of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide lies in its biphenyl core combined with specific substituents that may confer distinct biological activities and chemical properties compared to these similar compounds.

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

329.177964357 g/mol

Monoisotopic Mass

329.177964357 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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